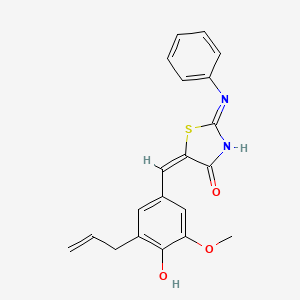

5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Description

The compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (hereafter referred to as the target compound) is a thiazolidinone derivative characterized by a benzylidene substituent at position 5 of the thiazolidinone core. Key structural features include:

- A phenylimino substituent at position 2, contributing to π-π stacking interactions.

- A conjugated system across the thiazolidinone ring, enabling electronic delocalization.

Properties

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-7-14-10-13(11-16(25-2)18(14)23)12-17-19(24)22-20(26-17)21-15-8-5-4-6-9-15/h3-6,8-12,23H,1,7H2,2H3,(H,21,22,24)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSUKRPQMRZMNQ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process:

Formation of the Benzylidene Intermediate: The starting material, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, is reacted with an appropriate amine to form the benzylidene intermediate.

Cyclization: The benzylidene intermediate undergoes cyclization with thiourea under acidic or basic conditions to form the thiazolidinone ring.

Final Product Formation: The final step involves the condensation of the thiazolidinone ring with a phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the Benzylidene Substituent

The 3-allyl-4-hydroxy-5-methoxybenzylidene moiety is introduced via aldol condensation between the thiazolidin-4-one core and the corresponding aldehyde. Key steps include:

-

Reaction conditions : The thiazolidin-4-one derivative is dissolved in ethanol with piperidine (as a catalyst) and refluxed at 120°C for 24 hours with the substituted aldehyde .

-

Mechanism : The aldehyde undergoes nucleophilic attack by the thiazolidin-4-one, forming an imine intermediate, followed by elimination of water to yield the benzylidene-substituted product .

Structural and Functional Analysis

Key structural features :

| Feature | Description | Impact on Reactivity |

|---|---|---|

| Thiazolidin-4-one core | Cyclic structure with sulfur and carbonyl groups | Provides stability and sites for further functionalization |

| Benzylidene substituent | Conjugated system with allyl, hydroxy, and methoxy groups | Enhances aromaticity and potential hydrogen-bonding interactions |

| Phenylimino group | Electron-rich imine linkage | Contributes to π-π stacking and reactivity |

The compound’s substitution pattern (allyl, hydroxy, methoxy) influences its biological activity , including antioxidant and anticancer properties.

Reaction Mechanism and Key Reagents

Mechanistic overview :

-

Thiazolidin-4-one formation :

-

Benzylidene substitution :

Critical reagents :

-

Piperidine : Acts as a catalyst to deprotonate intermediates and facilitate cyclization .

-

Substituted aldehyde : Provides the benzylidene substituent; substituents (e.g., allyl, hydroxy) modulate reactivity and product properties .

Biological Implications of Substituents

| Substituent | Role | Biological Impact |

|---|---|---|

| Allyl group | Enhances lipophilicity | Potentially improves membrane permeability |

| Hydroxy group (-OH) | Hydrogen donor/acceptor | Increases solubility and interaction with biological targets |

| Methoxy group (-OCH₃) | Electron-donating | Modulates electron density of the aromatic ring |

These features collectively contribute to the compound’s antioxidant and anticancer activities , as seen in structurally analogous thiazolidin-4-ones.

Scientific Research Applications

Overview

5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structural features, including a benzylidene group and a thiazolidinone ring, which contribute to its potential applications in medicinal chemistry, biology, and industry.

Medicinal Chemistry

The compound is investigated for its anticancer properties . Research indicates that it may inhibit tumor growth by modulating cellular pathways involved in cancer progression. Its structure allows it to interact with various molecular targets, potentially leading to the development of new anticancer agents.

Antimicrobial Activity

Studies have shown that this thiazolidinone derivative exhibits significant antimicrobial activity against various pathogens. It can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial drugs.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects , which may be beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

Chemical Synthesis

In synthetic organic chemistry, it serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in the synthesis of novel compounds.

Industrial Applications

The compound is also being studied for its potential use in developing new materials and as a catalyst in organic reactions, highlighting its multifunctional nature.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against several bacterial strains, including resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes involved in microbial growth, leading to its antimicrobial properties.

Signal Pathways: It can modulate signal pathways involved in inflammation and cancer, contributing to its anti-inflammatory and anticancer effects.

Receptor Binding: It can bind to specific receptors on cell surfaces, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: Hydroxy/Methoxy Groups (target compound, DBPT): Enhance antioxidant capacity and hydrogen bonding, improving antiglycation and anticancer activity . Benzodioxole (Compound 3): Increases planarity and electron density, enhancing inhibition of glycation intermediates .

Mechanistic Insights: JNK1 activation is a common pathway for thiazolidinone-induced apoptosis (e.g., MMPT, DBPT) . The target compound’s phenylimino group may similarly stabilize interactions with JNK1’s ATP-binding pocket. Antiglycation activity in Compound 3 and DBPT correlates with electron-rich aromatic systems, which scavenge reactive carbonyl species .

Resistance Profiles: Thiazolidinones like MMPT and DBPT bypass P-glycoprotein-mediated drug resistance, a critical advantage in treating refractory cancers . The target compound’s allyl group may further reduce efflux pump recognition.

Biological Activity

The compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 424.51 g/mol. The structure includes a thiazolidinone ring fused with a benzylidene moiety, contributing to its potential biological activities.

Antimicrobial Activity

Research indicates that thiazolidinones possess significant antimicrobial properties. The compound has been evaluated for its ability to inhibit various microbial strains. In a study assessing the antimicrobial efficacy of similar thiazolidinone derivatives, compounds showed varying degrees of inhibition against bacteria and fungi, suggesting that modifications in the structure can enhance activity .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that certain thiazolidinone derivatives can reduce inflammation markers in cell lines .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific oncogenic pathways makes it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has been reported to inhibit enzymes involved in critical biological processes. For example, it can interact with phosphatases and kinases that are pivotal in cancer progression and microbial growth. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance enzyme binding affinity and selectivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazolidinone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 5-position significantly increased antibacterial activity, with some compounds exhibiting MIC values as low as 16 µg/mL .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of thiazolidinone derivatives were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that certain derivatives reduced nitric oxide production by up to 70%, indicating strong anti-inflammatory potential .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Signal Pathway Modulation : They modulate pathways involved in inflammation and apoptosis.

- Receptor Interaction : The compound may bind to specific receptors influencing cellular signaling cascades.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one?

Answer:

The compound is synthesized via a condensation reaction between a rhodanine derivative (e.g., 3-allylrhodanine) and a substituted benzaldehyde (e.g., 3-allyl-4-hydroxy-5-methoxybenzaldehyde) in the presence of ammonium acetate and acetic acid. Key steps include:

- Refluxing stoichiometric equivalents of reactants in acetic acid for 8–12 hours .

- Monitoring reaction progress via TLC (hexane/ethyl acetate 1:9, Rf ≈ 0.3) .

- Purification via silica gel chromatography (hexane:ethyl acetate gradient) .

Note: Substituent-specific optimization (e.g., allyl group positioning) may require adjusting reaction time or solvent polarity.

Basic: Which structural characterization techniques are critical for confirming the compound’s geometry?

Answer:

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, anisotropic displacement parameters are modeled via WinGX/ORTEP for 3D visualization .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using substituent-induced chemical shifts (e.g., allyl protons at δ 5.2–5.8 ppm) .

- FT-IR : Confirm thiazolidinone C=O (~1700 cm<sup>-1</sup>) and imine C=N (~1600 cm<sup>-1</sup>) stretches .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, Omura-Sharma-Swern oxidation protocols in flow chemistry reduce side reactions via controlled reagent mixing .

- Kinetic studies : Monitor intermediates via <sup>1</sup>H NMR or HPLC to identify rate-limiting steps.

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance condensation efficiency but may require post-reaction acid quenching to isolate products .

Advanced: How are crystallographic data contradictions resolved during refinement?

Answer:

- SHELXL features : Use restraints for disordered regions (e.g., allyl group rotamers) and twinned data. The TWIN command handles pseudo-merohedral twinning .

- Validation tools : Check ADPs (anisotropic displacement parameters) via PLATON to detect overfitting.

- Data-to-parameter ratio : Maintain ≥ 10:1 to avoid underdetermined models. For example, low-resolution datasets may require isotropic refinement for non-H atoms .

Basic: What in vitro assays evaluate the compound’s anticancer activity?

Answer:

- MTT/PrestoBlue assays : Quantify IC50 values in cancer vs. normal cell lines (e.g., A549 lung carcinoma vs. MRC-5 fibroblasts) .

- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- P-glycoprotein (P-gp) efflux : Compare intracellular accumulation in P-gp-overexpressing cells (e.g., NCI/ADR-RES) using LC-MS .

Advanced: How can structure-activity relationships (SAR) guide antimicrobial testing?

Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO2) at the benzylidene ring to enhance membrane penetration .

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Correlate logP values with activity .

- ROS generation : Measure oxidative stress via DCFH-DA fluorescence in bacterial cultures to link antioxidant activity to thiazolidinone redox properties .

Basic: What protocols ensure safe handling and storage of the compound?

Answer:

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.

- Decontamination : Neutralize spills with 10% sodium bicarbonate before ethanol rinsing .

Advanced: How is computational modeling integrated to predict biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to hemoglobin subunits (e.g., PDB ID 1HHO) based on structural analogs .

- QSAR models : Train on IC50 datasets to prioritize substituents (e.g., methoxy groups enhance solubility but reduce logD) .

- ADMET prediction : SwissADME estimates bioavailability and CYP450 interactions to guide in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.